7,14,20-Trihydroxykaur-16-ene-11,15-dione
Overview
Description
7,14,20-Trihydroxykaur-16-ene-11,15-dione is a natural product that belongs to the diterpenoid family. It is commonly found in various plants, including Isodon rubescens, Isodon japonicus, and Isodon excisoides. This compound has gained significant attention in recent years due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,14,20-Trihydroxykaur-16-ene-11,15-dione involves multiple steps, starting from simpler diterpenoid precursors. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Specific details on the synthetic routes are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from natural sources, such as the aforementioned plants. The extraction process involves solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7,14,20-Trihydroxykaur-16-ene-11,15-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
7,14,20-Trihydroxykaur-16-ene-11,15-dione has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex diterpenoids.
Biology: Studied for its potential role in plant defense mechanisms.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Mechanism of Action
The mechanism by which 7,14,20-Trihydroxykaur-16-ene-11,15-dione exerts its effects involves interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its anti-cancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Kaurenoic acid
- Steviol
- Oridonin
Comparison
Compared to similar compounds, 7,14,20-Trihydroxykaur-16-ene-11,15-dione is unique due to its specific hydroxylation pattern and the presence of both ketone and hydroxyl groups.
Properties
IUPAC Name |
(2R,4R,9S,10S,16S)-2,16-dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-10-11-7-12(22)15-19(9-21)6-4-5-18(2,3)13(19)8-14(23)20(15,16(10)24)17(11)25/h11,13-15,17,21,23,25H,1,4-9H2,2-3H3/t11?,13-,14-,15+,17+,19+,20?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSMDRVETBBHCI-GYHYLIPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(C34C2C(=O)CC(C3O)C(=C)C4=O)O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC[C@@]2([C@@H]1C[C@H](C34[C@H]2C(=O)CC([C@@H]3O)C(=C)C4=O)O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001799 | |
Record name | 7,14,20-Trihydroxykaur-16-ene-11,15-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81126-70-7 | |
Record name | Amethystoidin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081126707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,14,20-Trihydroxykaur-16-ene-11,15-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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